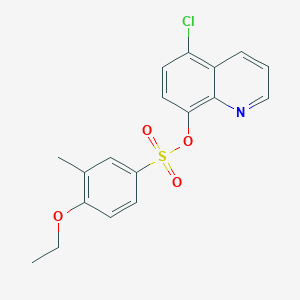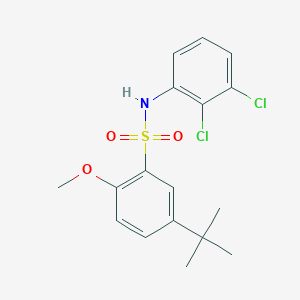
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound with a quinoline ring structure, and a sulfonate group attached to a benzene ring. Quinoclamine has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate is not fully understood, but studies have suggested that it may act through multiple pathways. Quinoclamine has been shown to disrupt mitochondrial function and increase oxidative stress in cancer cells, which may contribute to its anticancer effects. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry and pharmacology effects.
Biochemical and Physiological Effects:
Quinoclamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. Quinoclamine has also been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry effects. In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its unique chemical structure, which allows it to interact with a variety of enzymes and proteins. Quinoclamine has also been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate. One area of research is the development of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, particularly in the areas of cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, and to determine its potential as a therapeutic agent for various diseases.
Synthesis Methods
Quinoclamine can be synthesized through a variety of methods, including the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography. Other methods of synthesis include the reaction of 5-chloro-8-quinolinol with ethyl 4-chlorobenzenesulfonate or the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Scientific Research Applications
Quinoclamine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as an anticancer agent. Studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used to study the role of the enzyme tyrosinase in melanin biosynthesis. Quinoclamine has also been used to study the binding of ligands to proteins, such as the binding of quinoline derivatives to the protein tubulin.
In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as a therapeutic agent for various diseases. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive effects in animal models, and has been studied for its potential as a treatment for hypertension. Quinoclamine has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
Product Name |
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate |
|---|---|
Molecular Formula |
C18H16ClNO4S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 4-ethoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-23-16-8-6-13(11-12(16)2)25(21,22)24-17-9-7-15(19)14-5-4-10-20-18(14)17/h4-11H,3H2,1-2H3 |
InChI Key |
HQHHQBQWNYQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















